molecular formula C17H18FN3O3S B14943548 N-(3-fluoro-2-methylphenyl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(3-fluoro-2-methylphenyl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B14943548
M. Wt: 363.4 g/mol
InChI Key: JCBQPFMLQCIGDS-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with fluoro, methyl, and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Fluorination and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-2-methylphenylboronic acid
  • 3-fluoro-2-methylbenzeneboronic acid
  • 3-fluoro-o-tolylboronic acid

Uniqueness

N-(3-fluoro-2-methylphenyl)-1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H18FN3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-1,3,6-trimethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C17H18FN3O3S/c1-10-8-14-15(21(4)17(22)20(14)3)9-16(10)25(23,24)19-13-7-5-6-12(18)11(13)2/h5-9,19H,1-4H3

InChI Key

JCBQPFMLQCIGDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=C(C(=CC=C3)F)C)N(C(=O)N2C)C

Origin of Product

United States

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